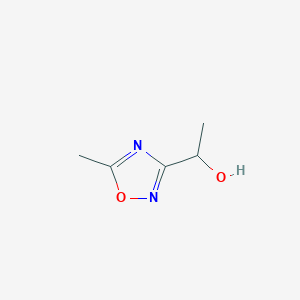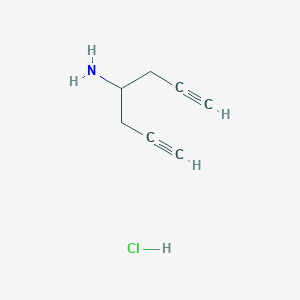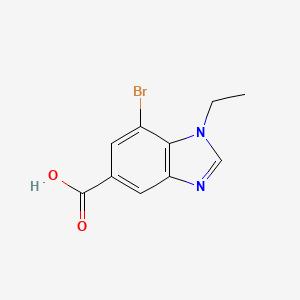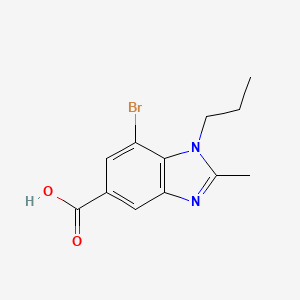
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole derivatives are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom . They have been synthesized by several research groups and exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has gained momentum due to their versatility in drug discovery . They can be synthesized by various methods, including annulation reactions followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives can vary depending on the substituents in the oxadiazole ring . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their structure and substituents .
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol is a derivative of the oxadiazole family, a group of compounds that have drawn significant interest in scientific research due to their diverse biological activities and potential therapeutic applications. Oxadiazoles are five-membered aromatic heterocycles containing at least one oxygen and two nitrogen atoms within the ring. These compounds, particularly the 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, exhibit a broad spectrum of pharmacological activities due to their ability to interact with various biological targets through hydrogen bond interactions and other weak forces.
Therapeutic Potential and Biological Activities
Oxadiazole derivatives are known for their wide range of biological activities. Research has highlighted the therapeutic potential of these compounds across various areas of medicinal chemistry, including their roles as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and more (Verma et al., 2019). These activities are attributed to the oxadiazole ring's ability to effectively bind with different enzymes and receptors, offering a promising pathway for the development of new therapeutic agents.
Synthesis and Chemical Properties
The synthesis of oxadiazole derivatives, including 1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol, involves various chemical strategies that enable the introduction of diverse substituents, enhancing the compounds' biological activities. These methods include the dehydration of hydrazines, condensation reactions, and more, offering versatility in the design and optimization of oxadiazole-based medicinal agents (Nayak & Poojary, 2019). The chemical properties of oxadiazoles, such as their stability and reactivity, make them suitable for incorporation into various drug molecules, potentially leading to treatments with improved efficacy and safety profiles.
Research and Development Directions
Recent studies continue to explore the oxadiazole nucleus for new drug development, focusing on understanding the structure-activity relationships and optimizing the pharmacokinetic properties of these compounds. This includes investigating the potential of oxadiazole derivatives in treating psychological disorders, showcasing the versatility of this chemical scaffold in addressing a range of health issues (Saxena et al., 2022). Additionally, oxadiazoles are being studied for their applications in material science and as building blocks in organic synthesis, indicating their broad utility beyond pharmacology.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)9-7-5/h3,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMLNFVUVVWVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol | |
CAS RN |
1592586-37-2 |
Source


|
| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)



![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)


![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)





